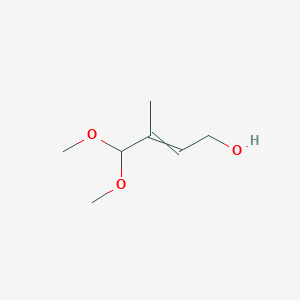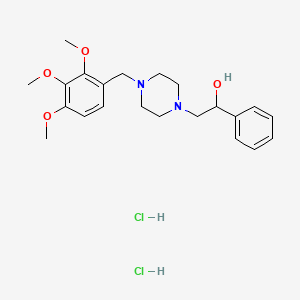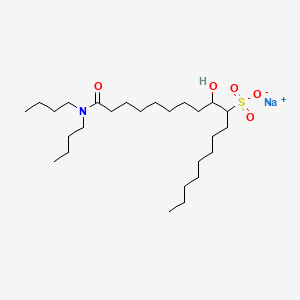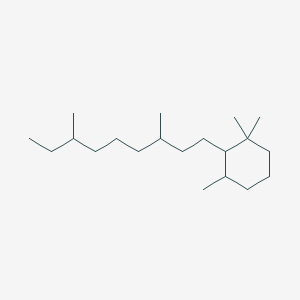![molecular formula C16H28NO4- B14481115 2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate CAS No. 66466-58-8](/img/structure/B14481115.png)
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate is an organic compound with a complex structure that includes a diethylamino group, an ethoxy group, and an oxoethyl group attached to an oct-3-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate typically involves the reaction of diethylaminoethanol with ethylene oxide to form 2-(2-diethylaminoethoxy)ethanol . This intermediate is then reacted with an appropriate acylating agent, such as oct-3-enoic acid, under controlled conditions to yield the final product . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological membranes, altering their properties and affecting cellular processes . The compound may also act as a weak base, participating in acid-base reactions that influence its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Diethylaminoethoxy)ethanol: Similar in structure but lacks the oxoethyl and oct-3-enoate groups.
2-(2-Dimethylaminoethoxy)ethanol: Contains a dimethylamino group instead of a diethylamino group.
2-(2-Chloroethoxy)ethanol: Contains a chloro group instead of a diethylamino group.
Uniqueness
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the oxoethyl and oct-3-enoate groups distinguishes it from other similar compounds, providing unique reactivity and functionality.
Eigenschaften
CAS-Nummer |
66466-58-8 |
|---|---|
Molekularformel |
C16H28NO4- |
Molekulargewicht |
298.40 g/mol |
IUPAC-Name |
2-[2-[2-(diethylamino)ethoxy]-2-oxoethyl]oct-3-enoate |
InChI |
InChI=1S/C16H29NO4/c1-4-7-8-9-10-14(16(19)20)13-15(18)21-12-11-17(5-2)6-3/h9-10,14H,4-8,11-13H2,1-3H3,(H,19,20)/p-1 |
InChI-Schlüssel |
ZFPFYUCTAGCCMD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC=CC(CC(=O)OCCN(CC)CC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



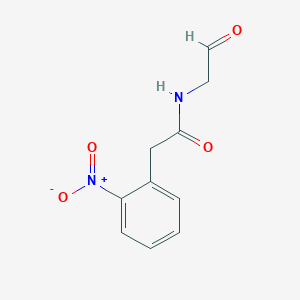
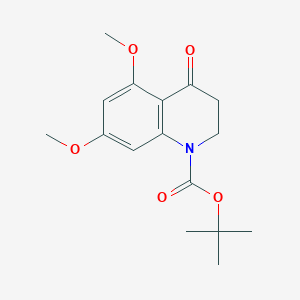
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
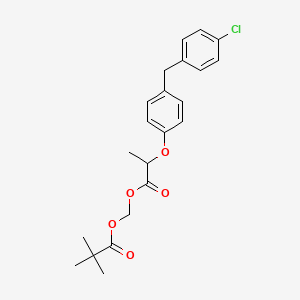

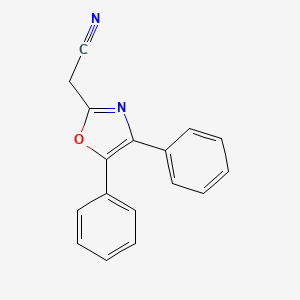
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
